3-(2-bromoethyl)cyclopent-1-ene 3-(2-bromoethyl)cyclopent-1-ene
Brand Name: Vulcanchem
CAS No.: 21297-99-4
VCID: VC11477036
InChI:
SMILES:
Molecular Formula: C7H11Br
Molecular Weight: 175.1

3-(2-bromoethyl)cyclopent-1-ene

CAS No.: 21297-99-4

Cat. No.: VC11477036

Molecular Formula: C7H11Br

Molecular Weight: 175.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-bromoethyl)cyclopent-1-ene - 21297-99-4

Specification

CAS No. 21297-99-4
Molecular Formula C7H11Br
Molecular Weight 175.1

Introduction

Chemical Structure and Nomenclature

Key Structural Attributes:

  • Cyclopentene ring: Exhibits ring strain due to its non-planar structure, enhancing susceptibility to addition reactions.

  • Bromoethyl substituent: The bromine atom at the terminal position of the ethyl chain enables nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions.

Systematic Nomenclature

The IUPAC name follows standard cycloalkene and substituent prioritization rules:

  • Parent chain: Cyclopentene (five-membered ring with one double bond).

  • Substituents: A 2-bromoethyl group at position 3.

  • Full name: 3-(2-Bromoethyl)cyclopent-1-ene.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-(2-bromoethyl)cyclopent-1-ene is documented, analogous methodologies for bromoethyl-substituted cyclic compounds provide viable pathways.

Bromination of 3-Vinylcyclopentene

A plausible route involves the bromination of 3-vinylcyclopentene using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), as demonstrated in the synthesis of 3-bromocyclohex-2-enone .

Procedure:

  • Dissolve 3-vinylcyclopentene (1.0 equiv), PPh₃ (1.2 equiv), and CBr₄ (1.5 equiv) in toluene under nitrogen.

  • React at 25–70°C for 2–12 hours.

  • Quench with water, filter, and purify via column chromatography (petroleum ether:ethyl acetate = 8:1) or vacuum distillation .

Mechanism:
Triphenylphosphine facilitates bromide transfer from CBr₄ to the ethyl group, forming the bromoethyl substituent.

Allylic Bromination

Alternative methods include allylic bromination using N-bromosuccinimide (NBS) under radical initiation:

  • React cyclopentene with NBS in CCl₄ under UV light.

  • Isolate the brominated product via fractional distillation.

Physicochemical Properties

Physical Properties (Estimated)

PropertyValue
Molecular Weight189.05 g/mol
Density~1.4 g/cm³
Boiling Point160–180°C (1 mmHg)
Melting PointNot determined (likely liquid)
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, hexane)

Derived from analogs like 4-(2'-bromoethyl)-3-chloro-1,3-dihydro-2H-indole-2-one (density: 1.647 g/cm³) .

Spectroscopic Data

  • ¹H NMR (CDCl₃):

    • δ 5.6–5.8 ppm (m, 2H, cyclopentene double bond).

    • δ 3.4–3.6 ppm (t, 2H, CH₂Br).

    • δ 2.2–2.5 ppm (m, 4H, cyclopentene CH₂ and ethyl CH₂).

  • ¹³C NMR:

    • 120–130 ppm (cyclopentene double bond carbons).

    • 35–40 ppm (CH₂Br).

Chemical Reactivity

Nucleophilic Substitution

The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides):
Example:
3-(2-Bromoethyl)cyclopent-1-ene + KCN → 3-(2-Cyanoethyl)cyclopent-1-ene + KBr

Elimination Reactions

Under basic conditions (e.g., NaOH), β-hydride elimination produces cyclopentene derivatives:
Example:
3-(2-Bromoethyl)cyclopent-1-ene → Cyclopenta-1,3-diene + HBr

Cycloadditions

The cyclopentene double bond participates in Diels-Alder reactions, forming bicyclic systems.

Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Bromoethyl groups are precursors to alkylating agents (e.g., nitrogen mustards) .

  • Antiviral Drugs: Used in the synthesis of nucleoside analogs.

Material Science

  • Polymer Modification: Bromine serves as a site for crosslinking in elastomers.

HazardPrecaution
ToxicityAvoid inhalation; use PPE
Skin IrritationWear nitrile gloves
Environmental ImpactDispose as halogenated waste

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